3-Chloro-5-(difluoromethyl)pyridine
Overview
Description
3-Chloro-5-(difluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of this compound involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of this compound, have been reported .Molecular Structure Analysis
The most stable, optimized structure of the 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP) molecule, a derivative of this compound, was predicted by the density functional theory calculations using the B3LYP method with cc-pVQZ basis set .Chemical Reactions Analysis
A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Scientific Research Applications
Synthesis and Chemical Properties 3-Chloro-5-(difluoromethyl)pyridine and its derivatives are significant in the field of chemical synthesis. For instance, the compound 2,3-Difluoro-5-chloropyridine is prepared from a trichloropyridine variant using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst. The synthesis process explores the impact of raw material ratios, reaction temperature, time, and catalyst amount on the fluorination reaction, optimizing conditions for maximum yield (Zhou, 2007). Similarly, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a key intermediate in synthesizing the highly efficient herbicide trifloxysulfuron, synthesized through a series of chemical transformations from nicotinamide (Zuo, 2010).
Functionalization Techniques Functionalization of the difluoromethyl group in pyridines has been developed to enhance their utility in chemical synthesis. For example, the functionalization of 3-(difluoromethyl)pyridine involves direct deprotonation of -CHF2 with a lithiated base, followed by trapping with various electrophiles. This process yields new silylated compounds and a broader library of 3-(difluoroalkyl)pyridines, expanding the scope of chemical derivatives that can be produced from this base compound (Santos et al., 2020).
Spectroscopic and Structural Characterization The compound's spectroscopic and structural properties are also a focus of scientific research. For instance, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized through various spectroscopic methods. Detailed studies on its molecular structural parameters, vibrational frequencies, chemical shifts, and electronic absorption spectra provide comprehensive insights into its physical and chemical properties. These studies also include theoretical calculations to understand the compound's molecular electrostatic potential and thermodynamic properties, offering a deep understanding of its behavior in different chemical contexts (Evecen et al., 2017).
Mechanism of Action
Safety and Hazards
3-Chloro-5-(difluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
3-chloro-5-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYBNCMPQHBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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